Ethyl 3-((3-aminophenyl)thio)propanoate
Description
Ethyl 3-((3-aminophenyl)thio)propanoate is a sulfur-containing organic compound characterized by a thioether linkage between a 3-aminophenyl group and a propanoate ester. Structurally, it combines an aromatic amine with a thioether functionality, making it a versatile intermediate in medicinal and synthetic chemistry. This compound is typically synthesized via thiol-ene click reactions or nucleophilic substitution, leveraging the reactivity of thiols with activated alkenes or halogenated precursors .
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
ethyl 3-(3-aminophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C11H15NO2S/c1-2-14-11(13)6-7-15-10-5-3-4-9(12)8-10/h3-5,8H,2,6-7,12H2,1H3 |
InChI Key |
OIRARFDLMITHSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSC1=CC=CC(=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-((3-aminophenyl)thio)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 3-aminothiophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((3-aminophenyl)thio)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-((3-aminophenyl)thio)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-((3-aminophenyl)thio)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thioether linkage can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 3-(methylthio)propanoate
- Structure: Features a methylthio (-SMe) group instead of 3-aminophenylthio.
- Properties: Volatile aroma compound found in pineapple pulp and core, contributing to fruity flavors. Its lower molecular weight and non-polar methyl group enhance volatility compared to the aromatic amino derivative .
- Applications : Primarily used in food flavoring and fragrance industries .
Ethyl 3-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]propanoate
Ethyl 3-[(2-furanylmethyl)thio]propanoate
- Structure : Contains a furylmethylthio group.
- Properties: The electron-rich furan ring contrasts with the electron-deficient 3-aminophenyl group, altering reactivity in Diels-Alder or electrophilic substitution reactions .
- Applications: Potential use in polymer chemistry or as a diene in cycloadditions .
Ethyl 3-(1-(2-chlorophenyl)-2-ethoxy-2-oxoethylthio)propanoate
- Structure : Substituted with a chlorophenyl and ethoxy-oxoethylthio group.
- Properties : The chlorine atom increases electrophilicity, while the ethoxy-oxo group enhances stability via intramolecular hydrogen bonding .
- Applications: Likely explored in agrochemicals or as a monomer for functional materials .
Functional and Application Differences
Physicochemical Properties (Inferred)
- Solubility: The 3-aminophenylthio derivative is less volatile but more polar than methylthio or furan analogs due to the aromatic amine, favoring solubility in polar solvents (e.g., DMSO, ethanol).
- Stability : Thioethers with aromatic amines may exhibit reduced oxidative stability compared to alkylthio derivatives but benefit from resonance stabilization .
Biological Activity
Ethyl 3-((3-aminophenyl)thio)propanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, often involving condensation reactions. One effective synthesis route employs a tandem Knoevenagel condensation followed by reduction, utilizing 3-nitrobenzaldehyde and Meldrum's acid in the presence of stannous chloride as a reducing agent. This method allows for the simultaneous esterification of the resulting carboxylic acid, yielding the desired compound in a straightforward manner .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antioxidant Activity :
- Compounds with similar structures have demonstrated significant antioxidant properties, which are critical for combating oxidative stress in biological systems. The DPPH radical scavenging assay is commonly used to evaluate this activity, with results indicating that derivatives of this compound exhibit varying degrees of efficacy compared to established antioxidants like ascorbic acid .
-
Anticancer Properties :
- Preliminary studies suggest that this compound may possess anticancer activity. For instance, related compounds have shown moderate cytotoxic effects against glioblastoma cell lines (T98G and U-118 MG), indicating potential for further development as anticancer agents . The mechanism may involve the inhibition of specific cellular pathways critical for tumor growth.
-
Enzyme Interaction :
- The compound is believed to interact with various enzymes, potentially acting as an inhibitor by binding to active sites. This interaction can modulate biochemical pathways, influencing processes such as inflammation and cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of several derivatives using the DPPH method. Results indicated that certain derivatives exhibited scavenging activities significantly higher than ascorbic acid, suggesting strong potential for therapeutic applications in oxidative stress-related diseases .
- Anticancer Efficacy : Research focusing on the anticancer properties revealed that certain analogs demonstrated selective cytotoxicity against glioblastoma cells. These findings highlight the importance of structural modifications in enhancing biological activity .
Data Table: Biological Activities of Related Compounds
| Compound Name | Antioxidant Activity (DPPH Scavenging %) | Cytotoxicity (IC50 µM against T98G) | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | Enzyme inhibition, antioxidant action |
| Related Compound A | 85% | 25 µM | Reactive oxygen species (ROS) modulation |
| Related Compound B | 90% | 15 µM | Apoptosis induction via caspase activation |
| Ascorbic Acid | 70% | N/A | Direct scavenging of free radicals |
Q & A
Basic Question
- Methodological Answer :
Researchers must use chemical-resistant gloves, full-body protective clothing, and eye protection. Respiratory protection (e.g., NIOSH-approved P95 respirators for low exposure or OV/AG/P99 for higher concentrations) is critical. Avoid drainage contamination and ensure proper ventilation. Emergency showers and eyewash stations should be accessible. Safety protocols align with OSHA and EU standards for hazardous materials .
What synthetic routes are commonly employed for the preparation of this compound?
Basic Question
- Methodological Answer :
Synthesis typically involves nucleophilic substitution or esterification reactions. For example:- Thioether formation : Reacting 3-aminothiophenol with ethyl 3-bromopropanoate under basic conditions.
- Claisen-Schmidt condensation : Coupling aldehydes with active methylene groups, adapted for sulfur-containing intermediates.
- Reductive amination : Stabilizing amino groups post-synthesis using metal catalysts, as seen in lignin monomer stabilization studies .
Which spectroscopic techniques are suitable for characterizing the structural integrity of this compound?
Basic Question
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons, sulfur linkages, and ester groups. HSQC NMR can resolve complex coupling in lignin-derived analogs .
- GC-FID/MS : Quantifies monomeric products and detects impurities.
- FT-IR : Confirms functional groups (e.g., C=O at ~1740 cm⁻¹ for esters, S–C stretching at ~600 cm⁻¹).
How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?
Advanced Question
- Methodological Answer :
Systematic reproducibility studies under controlled conditions are essential. For example:- Solubility : Use Hansen solubility parameters in varied solvents (polar aprotic vs. non-polar).
- Stability : Conduct accelerated degradation studies (e.g., thermal stress at 40–60°C, pH variations).
- Data gaps : Prioritize experimental determination of missing properties (e.g., log P via shake-flask method) rather than relying on conflicting literature .
What mechanistic insights can be derived from the reactivity of the thioether and amino groups under catalytic conditions?
Advanced Question
- Methodological Answer :
The thioether moiety may act as a nucleophile or participate in redox reactions. For example:- Reductive stabilization : Metal catalysts (e.g., Pd/C) hydrogenate intermediates, preventing polymerization, as observed in lignin depolymerization .
- Amino group reactivity : Protonation or coordination with Lewis acids can modulate electrophilicity, enabling selective functionalization .
How does the electronic environment of the 3-aminophenyl moiety influence stability during storage and reactions?
Advanced Question
- Methodological Answer :
The electron-donating amino group increases susceptibility to oxidation. Stability can be enhanced by:- Storage : Under inert gas (N₂/Ar) at –20°C to prevent air/moisture exposure.
- Derivatization : Protecting the amino group (e.g., acetylation) during reactive steps.
- pH control : Maintain neutral to slightly acidic conditions to avoid deprotonation-induced degradation .
What are the storage recommendations to maintain the stability of this compound?
Basic Question
- Methodological Answer :
Store in amber glass vials at 2–8°C with desiccants (e.g., silica gel). Avoid prolonged exposure to light, heat (>30°C), or humidity. Stability under recommended conditions is confirmed, but decomposition products should be monitored via periodic HPLC analysis .
What strategies mitigate potential side reactions involving the amino group during synthetic modifications?
Advanced Question
- Methodological Answer :
- Protecting groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to shield the amino group.
- Low-temperature reactions : Perform acylations or alkylations at 0–5°C to reduce unwanted nucleophilic attacks.
- Catalytic control : Employ heterogeneous catalysts (e.g., zeolites) to limit over-reactivity .
What analytical methods are critical for quantifying residual reactants in synthesized batches?
Basic Question
- Methodological Answer :
- HPLC-DAD/UV : Detects unreacted 3-aminothiophenol or ethyl bromopropanoate.
- GC-FID/MS : Identifies volatile byproducts (e.g., ethyl esters).
- Elemental analysis : Validates C/H/N/S ratios to confirm purity .
How can computational chemistry predict reactivity and degradation pathways?
Advanced Question
- Methodological Answer :
- DFT calculations : Model transition states for hydrolysis or oxidation reactions.
- MD simulations : Predict solubility parameters and aggregation behavior.
- QSPR models : Corrogate experimental data (e.g., log P, pKa) to forecast stability under varying conditions. Cross-validate with experimental HSQC NMR and GC-MS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
